1,3,5-Tris(iodomethyl)benzene

描述

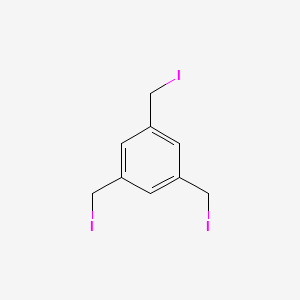

1,3,5-Tris(iodomethyl)benzene (C₉H₉I₃) is a halogenated aromatic compound derived from 1,3,5-trimethylbenzene (mesitylene), where the three methyl (-CH₃) groups are replaced by iodomethyl (-CH₂I) moieties. This structural modification significantly alters its physical and chemical properties, including increased molecular weight (449.98 g/mol) and enhanced reactivity due to the presence of iodine, a heavy halogen with polarizable electrons.

Synthesis: The compound can be synthesized via hypervalent iodine-mediated iodination. For instance, 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene was prepared using [bis(trifluoroacetoxy)iodo]benzene as the iodinating agent, followed by characterization via NMR, IR, and mass spectrometry . Another method involves alkylation reactions, such as the preparation of bis-imidazolium rods using 2-(iodomethyl)-1,3,5-trimethylbenzene .

Applications: Its iodine-rich structure makes it a precursor for coordination polymers and mechanically interlocked molecules (e.g., rotaxanes) . Additionally, iodinated aromatics are pivotal in organic electronics and pharmaceuticals due to their ability to participate in halogen bonding and Suzuki coupling reactions.

属性

CAS 编号 |

90678-60-7 |

|---|---|

分子式 |

C9H9I3 |

分子量 |

497.88 g/mol |

IUPAC 名称 |

1,3,5-tris(iodomethyl)benzene |

InChI |

InChI=1S/C9H9I3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2 |

InChI 键 |

MIVBPUGPPJIGKB-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C=C1CI)CI)CI |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

1,3,5-Tris(iodomethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 1,3,5-tris(hydroxymethyl)benzene using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

化学反应分析

Types of Reactions

1,3,5-Tris(iodomethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the iodomethyl groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,3,5-tris(azidomethyl)benzene, while oxidation with potassium permanganate can produce 1,3,5-tris(carboxymethyl)benzene .

科学研究应用

1,3,5-Tris(iodomethyl)benzene has several scientific research applications:

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.

Materials Science: The compound is used in the development of novel materials with unique properties, such as halogen-bonded self-assembled structures.

Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds.

Medicinal Chemistry: Researchers explore its potential in drug development and as a diagnostic tool.

作用机制

The mechanism of action of 1,3,5-Tris(iodomethyl)benzene involves its ability to undergo various chemical reactions, primarily through the reactivity of its iodomethyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions .

相似化合物的比较

Comparison with Similar Compounds

To contextualize 1,3,5-Tris(iodomethyl)benzene, we compare it with structurally related compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Physical Properties

Key Comparisons:

Reactivity :

- Halogen Bonding : this compound exhibits stronger halogen bonding than mesitylene due to iodine's polarizability, enabling applications in supramolecular chemistry . In contrast, 1-Iodo-3,5-bis(trifluoromethyl)benzene leverages fluorine's electronegativity for fluorophilic interactions .

- Environmental Stability : Mesitylene is a VOC with atmospheric reactivity (k = 5.67 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ with HO radicals), whereas iodinated derivatives are less volatile and more persistent .

Synthetic Utility :

- This compound serves as a building block for metal-organic frameworks (MOFs), as seen in cadmium and zinc coordination polymers . Conversely, 1,3,5-Triiodobenzene is preferred in medical imaging due to its high X-ray attenuation .

Thermal Stability :

- Iodinated compounds generally have higher thermal stability than their methylated counterparts. For example, this compound-based coordination polymers decompose above 300°C , while mesitylene evaporates readily at room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。